molecular formula C10H13NO3 B2725367 Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate CAS No. 117550-23-9

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

Cat. No. B2725367
CAS RN: 117550-23-9
M. Wt: 195.218
InChI Key: ZALYNNPXLWTXFF-UHFFFAOYSA-N
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Description

“Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate” is a carbamate derivative. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .


Synthesis Analysis

Carbamates can be synthesized through various methods. One common method involves the reaction of amines with carbon dioxide, forming carbamates in the presence of cesium carbonate and TBAI . Another method involves the reaction of carbonylimidazolide in water with a nucleophile . These methods offer mild reaction conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of carbamates, including “Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate”, involves a carbamate group (>N−C(=O)−O−) derived from carbamic acid .


Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be hydrolyzed with an alkaline solution to yield fluorescent species . They can also react with ammonia to form carbamates .


Physical And Chemical Properties Analysis

Carbamates, including “Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate”, are generally stable compounds . They have good chemical and proteolytic stability, and they can penetrate cell membranes .

Scientific Research Applications

Toxicity and Environmental Health

Carbamates, including compounds similar to Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, have been studied for their toxicological effects. For example, Vandekar's study on carbaryl and other carbamates assessed their safety for use in pest control, highlighting the importance of evaluating the toxicological risk to both humans and the environment (Vandekar, 1965).

Pharmacokinetics and Metabolism

The metabolism of carbamates in humans has been an area of interest, with studies identifying metabolites and exploring the pharmacokinetics of these compounds. For instance, Horie and Bara analyzed human urinary metabolites of 3-phenylpropyl carbamate, revealing insights into the metabolism of carbamate compounds (Horie & Bara, 1978). This research is relevant for understanding how Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate may be metabolized and its potential effects on human health.

Neurological Effects

The impact of carbamates on the nervous system, particularly through the inhibition of acetylcholinesterase, has been a critical area of study. Lotti and Moretto discussed cases of polyneuropathy associated with carbamate poisoning, underscoring the need to understand the neurological risks associated with exposure to carbamates (Lotti & Moretto, 2006).

Risk Assessment and Individual Susceptibility

Evaluating individual susceptibility to the effects of carbamates is crucial for risk assessment in occupational and environmental health. Leng and Lewalter's study on pesticide exposure emphasized the importance of considering individual differences in susceptibility when assessing the risk posed by carbamates (Leng & Lewalter, 1999).

Safety and Hazards

Carbamates are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Some carbamates are also suspected of causing cancer .

Future Directions

Carbamates have received much attention in recent years due to their stability and ability to penetrate cell membranes . They are being used in various fields of medicine and are expected to play an important role in modern drug discovery and medicinal chemistry . Future research may focus on developing new synthesis methods and exploring further applications of carbamates .

properties

IUPAC Name

methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALYNNPXLWTXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

Synthesis routes and methods I

Procedure details

A solution of methyl chloroformate (0.416 g) in methylene chloride (1 ml) was added dropwise to a solution of 2-amino-6-methylbenzyl alcohol (0.549 g) and pyridine (0.364 g) in methylene chloride (10 ml) with ice cooling. After being stirred for 1 hour, the mixture was poured into 1N hydrochloric acid and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate, and evaporated in vacuo. The crystalline residue was washed with n-hexane and dried to give 2-methoxycarbonylamino-6-methylbenzyl alcohol (0.64 g).
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
0.549 g
Type
reactant
Reaction Step One
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl chloroformate (0.416 g) in methylene chloride (1 ml) was added dropwise to a solution of 2-amino-6-methylbenzyl alcohol (0.549 g) and pyridine (0.364 g) in methylene chloride (10 ml) with ice cooling. After being stirred for 1 hour, the mixture was poured into 1N hydrochloric acid and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate, and evaporated in vacuo. The crystalline residue was washed with n-hexane and dried to give 2-methyl-6-methoxycarbonylaminobenzyl alcohol (0.64 g).
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
0.549 g
Type
reactant
Reaction Step One
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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